molecular formula C20H18N4O2S B14934770 3-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide

3-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B14934770
M. Wt: 378.4 g/mol
InChI Key: VYZFGAZLMRKWCV-UHFFFAOYSA-N
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Description

3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the indole and thiazole intermediates, followed by their coupling through amide bond formation. Common reagents and conditions include:

    Indole Synthesis: Starting from 5-methoxyindole, which can be synthesized via Fischer indole synthesis.

    Thiazole Synthesis: The thiazole ring can be constructed using Hantzsch thiazole synthesis.

    Coupling Reaction: The final step involves coupling the indole and thiazole intermediates using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to an amine under specific conditions.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate).

    Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of 5-hydroxyindole derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide
  • 3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide

Uniqueness

3-(5-methoxy-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

3-(5-methoxyindol-1-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C20H18N4O2S/c1-26-15-5-6-18-14(12-15)7-10-24(18)11-8-19(25)23-20-22-17(13-27-20)16-4-2-3-9-21-16/h2-7,9-10,12-13H,8,11H2,1H3,(H,22,23,25)

InChI Key

VYZFGAZLMRKWCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=NC(=CS3)C4=CC=CC=N4

Origin of Product

United States

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